Synthetic Utility: Exclusive Precursor to Anti‑Inflammatory 2‑(Pyrimidin‑2‑yl)‑Indazolones with Superior Safety Margins
The target compound is the sole reported precursor to the 2-(pyrimidin-2-yl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one series. Selected butyl- and phenyl-substituted derivatives (compounds 26 and 27) derived from this intermediate displayed oral anti-inflammatory activity superior to reference NSAIDs at 50 mg kg⁻¹, accompanied by an acute oral LD₅₀ exceeding 4.0 g kg⁻¹ and no ulcerogenic effect at 300 mg kg⁻¹ [1]. In contrast, the analogous 1-(pyrimidin-2-yl)-3-pyrazolin-5-one series, built from a different amidino intermediate, gave a distinct SAR pattern with generally lower potency in the subacute inflammation model [1].
| Evidence Dimension | In vivo anti-inflammatory efficacy and safety of derived molecules |
|---|---|
| Target Compound Data | Derivatives 26 and 27: ALD₅₀ > 4.0 g kg⁻¹ p.o.; no ulcers at 300 mg kg⁻¹ p.o.; superior potency vs. reference drugs at 50 mg kg⁻¹ p.o. |
| Comparator Or Baseline | Reference NSAIDs (standard drugs, e.g., indomethacin/phenylbutazone); 1-(pyrimidin-2-yl)-pyrazolinones |
| Quantified Difference | Safety margin (ALD₅₀) > 4.0 g kg⁻¹; ulcerogenicity absent at 300 mg kg⁻¹ vs. typical NSAID ulcerogenic doses < 30 mg kg⁻¹ |
| Conditions | Acute and subacute inflammation models in rats; oral administration |
Why This Matters
Procurement of this exact intermediate ensures access to a unique chemotype whose downstream products deliver both high potency and an exceptional gastrointestinal safety profile – a combination rarely achieved with traditional NSAID scaffolds.
- [1] Badawey, E. A. M.; El-Ashmawey, I. M. Nonsteroidal antiinflammatory agents – Part 1: Antiinflammatory, analgesic and antipyretic activity of some new 1-(pyrimidin-2-yl)-3-pyrazolin-5-ones and 2-(pyrimidin-2-yl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-ones. Eur. J. Med. Chem. 1998, 33, 349–361. View Source
